molecular formula C8H5IS B1338381 3-Iodobenzo[b]thiophene CAS No. 36748-88-6

3-Iodobenzo[b]thiophene

Cat. No. B1338381
CAS RN: 36748-88-6
M. Wt: 260.1 g/mol
InChI Key: XTYKQNXIPVCRJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodobenzo[b]thiophene is a chemical compound that serves as a key intermediate in the synthesis of various benzo[b]thiophene derivatives. These derivatives are of significant interest due to their applications in medicinal and pharmaceutical research, including their use as tubulin binding agents and selective estrogen receptor modulators .

Synthesis Analysis

The synthesis of 3-iodobenzo[b]thiophenes can be achieved through several methods. A novel approach involves the sequential coupling of o-bromoiodobenzenes with benzylmercaptan and zinc acetylides, followed by a 5-endo-dig iodocyclization to yield the desired product . Another efficient method employs a two-step, multicomponent reaction at room temperature, which avoids harsh conditions typically associated with benzo[b]thiophene ring formation . Additionally, a copper-catalyzed sulfuration process has been developed to synthesize 2-acylbenzo[b]thiophenes, which involves the formation of a dihydrobenzo[b]thiophene intermediate .

Molecular Structure Analysis

The molecular structure of 3-iodobenzo[b]thiophene is characterized by the presence of an iodine atom at the 3-position of the benzo[b]thiophene core. This structural feature is crucial for further chemical modifications using palladium-mediated coupling reactions . The introduction of unsaturated bonds in dibenzo[b,d]thiophene-based oligomers, a related class of compounds, has been shown to eliminate steric repulsion between adjacent aromatic rings, resulting in a planar structure in crystals .

Chemical Reactions Analysis

3-Iodobenzo[b]thiophenes are versatile intermediates that can undergo various palladium-catalyzed coupling reactions, such as Suzuki-Miyaura, Sonogashira, Heck, carboalkoxylation, and aminocarbonylation chemistry 10. These reactions allow for the generation of a diverse library of benzo[b]thiophene derivatives with potential medicinal applications. The iodine-mediated sulfur insertion reaction is another example, which leads to the formation of benzothieno[2,3-b] benzothiophenes without producing difficult-to-separate side products .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[b]thiophene derivatives, including 3-iodobenzo[b]thiophenes, are influenced by their molecular structure. For instance, the introduction of unsaturated bonds in related dibenzo[b,d]thiophene-based oligomers has been shown to affect their thermal stability and energy levels, as well as their performance in field-effect transistors . The thermodynamic properties of 2,3-dihydrobenzo[b]thiophene, a related compound, have been extensively studied, providing insights into its standard molar entropies, enthalpies, and Gibbs free energies of formation .

Scientific Research Applications

Application 1: Electrochemically-promoted synthesis of benzo[b]thiophene-1,1-dioxides

  • Summary of the Application : The study reports an approach for the synthesis of benzothiophene motifs under electrochemical conditions by the reaction of sulfonhydrazides with internal alkynes .
  • Methods of Application : The benzo[b]thiophene-1,1-dioxide was obtained with a yield of 75%, using graphite felt (GF) electrodes under 5.0 mA constant current electrolysis in an undivided electrolytic cell at room temperature with Et4NPF6 as the electrolyte and HFIP/CH3NO2 as the co-solvent .
  • Results or Outcomes : The study showcased the potential application of the protocols in the compatibility of drug molecules .

Application 2: Synthesis of Thiophene Derivatives

  • Summary of the Application : Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
  • Methods of Application : The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .
  • Results or Outcomes : Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Application 3: One-step synthesis of benzo[b]thiophenes

  • Summary of the Application : This study presents a one-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides . A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .
  • Methods of Application : The synthesis of diverse multisubstituted benzothiophene derivatives involving a pentacyclic compound was achieved by virtue of the good functional group tolerance and versatile C2 functionalizations .
  • Results or Outcomes : The study demonstrated the synthesis of diverse 3-substituted benzothiophenes .

Application 4: One-pot successive cyclization–alkylation strategy

  • Summary of the Application : This study developed a new environmentally benign iodine-mediated one-pot iodocyclization/alkylation strategy for the synthesis of benzo[b]thiophene derivatives starting from 2-alkynylthioanisoles .
  • Methods of Application : The synthesis of a diverse population of 2,3-disubstituted benzo[b]thiophenes was achieved in high yields by employing moderate reaction conditions using 1,3-dicarbonyl substrates as the nucleophile and various substituted propargyl alcohols as both the cyclization precursor and the alkylating agent .
  • Results or Outcomes : This method resulted in the formation of a series of complex structures obtained in a single step .

Application 5: Synthesis of Multisubstituted Benzo[b]thiophenes

  • Summary of the Application : This study describes the generation of a library using parallel syntheses of multisubstituted benzo[b]thiophenes .
  • Methods of Application : The requisite 3-iodobenzo[b]thiophenes are readily prepared in excellent yields from various alkynes bearing electron-rich aromatic rings by electrophilic cyclization using I(2) in CH(2)Cl(2) .
  • Results or Outcomes : This method resulted in the formation of a series of complex structures obtained in a single step .

Application 6: Synthesis of 2,3-Disubstituted Benzo[b]thiophenes

  • Summary of the Application : This study developed a new environmentally benign iodine-mediated one-pot iodocyclization/alkylation strategy for the synthesis of benzo[b]thiophene derivatives starting from 2-alkynylthioanisoles .
  • Methods of Application : The synthesis of a diverse population of 2,3-disubstituted benzo[b]thiophenes was achieved in high yields by employing moderate reaction conditions using 1,3-dicarbonyl substrates as the nucleophile and various substituted propargyl alcohols as both the cyclization precursor and the alkylating agent .
  • Results or Outcomes : This method resulted in the formation of a series of complex structures obtained in a single step . Additionally, a strategy was devised for the one pot iodocyclization/oxidation of propargyl alcohols into carbonyl functionalized benzo[b]thiophene structures .

Safety And Hazards

The safety data sheet for 3-Iodobenzo[b]thiophene suggests that it is harmful if swallowed . It also causes serious eye irritation .

Future Directions

The reported methodologies may be used to synthesize more functionalized benzo[b]thiophene structures that can be used in both biomedical and organic electronic applications . Benzo[b]thiophenes have diverse applications in medicinal chemistry such as antimicrobial, anticancer, antioxidant, anti-HIV and antiinflammatory activities . The use of benzo[b]thiophene derivatives in other fields has also been reported .

properties

IUPAC Name

3-iodo-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IS/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTYKQNXIPVCRJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10455143
Record name 3-Iodobenzo[b]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodobenzo[b]thiophene

CAS RN

36748-88-6
Record name 3-Iodobenzo[b]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A Schlenk tube was charged with CuI (9.6 mg, 0.050 mmol, 5.0 mol %), NaI (300 mg, 2.00 mmol), evacuated and backfilled with argon. Racemic trans-N,N′-dimethyl-1,2-cyclohexanediamine (16 μL, 0.10 mmol, 10 mol %), 3-bromobenzo[b]thiophene (131 μL, 1.00 mmol), m-xylene (0.80 mL), and diglyme (0.20 mL) were added under argon. The Schlenk tube was sealed with a Teflon valve and the reaction mixture was stirred at 130° C. for 22 h. The resulting suspension was allowed to reach room temperature, diluted with hexane (10 mL), and filtered through silica gel (2×2 cm) eluting with hexane (50 mL). The filtrate was concentrated, and the residue was purified by flash chromatography on silica gel (hexane) to provide 3-iodobenzo[b]thiophene (243 mg, 93% yield) as a pale yellow liquid. 1H NMR (400 MHz, CDCl3): δ 7.88 (d, J=8.0 Hz, 1H), 7.80 (d, J=7.9 Hz, 1H), 7.64 (s, 1H), 7.53-7.40 (m, 2H). 13C NMR (100 MHz, CDCl3): δ 140.2, 138.3, 129.1, 125.22, 125.16, 122.4, 78.2. IR (neat, cm−1): 1416, 1305, 1251, 749, 723. Anal. Calcd. for C8H5IS: C, 36.94; H, 1.94. Found: C, 37.14; H, 1.98.
Quantity
16 μL
Type
reactant
Reaction Step One
Quantity
131 μL
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
300 mg
Type
reactant
Reaction Step Three
Name
Quantity
9.6 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Iodobenzo[b]thiophene
Reactant of Route 2
Reactant of Route 2
3-Iodobenzo[b]thiophene
Reactant of Route 3
Reactant of Route 3
3-Iodobenzo[b]thiophene
Reactant of Route 4
Reactant of Route 4
3-Iodobenzo[b]thiophene
Reactant of Route 5
3-Iodobenzo[b]thiophene
Reactant of Route 6
Reactant of Route 6
3-Iodobenzo[b]thiophene

Citations

For This Compound
61
Citations
T Sakamoto, T Nagano, Y Kondo… - Chemical and …, 1988 - jstage.jst.go.jp
The palladium-catalyzed coupling reaction of 3-iodoindoles possessing an electron-withdrawing group at the l-or 2-position with terminal acetylenes smoothly proceeded to yield 3-…
Number of citations: 73 www.jstage.jst.go.jp
CH Cho, B Neuenswander… - Journal of …, 2009 - ACS Publications
Generation of a library using parallel syntheses of multi-substituted benzo[b]thiophenes is described. The requisite 3-iodobenzo[b]thiophenes are readily prepared in excellent yields …
Number of citations: 55 0-pubs-acs-org.brum.beds.ac.uk
C Cunningham, M Cloyd, A Phillips, S Khan… - Organic & …, 2021 - pubs.rsc.org
In this study, a new environmentally benign iodine-mediated one-pot iodocyclization/alkylation strategy for the synthesis of benzo[b]thiophene derivatives starting from 2-…
Number of citations: 5 0-pubs-rsc-org.brum.beds.ac.uk
CH Cho, B Neuenswander… - Journal of combinatorial …, 2010 - ACS Publications
Parallel solution-phase methods for the synthesis of a 72-membered benzo[b]thiophene library are reported. Medicinally interesting, drug-like, methyl sulfone-substituted benzo[b]…
Number of citations: 57 0-pubs-acs-org.brum.beds.ac.uk
BL Flynn, P Verdier-Pinard, E Hamel - Organic Letters, 2001 - ACS Publications
Flexible, convergent access to 2,3-disubstituted benzo[b]thiophenes has been developed. The most concise approach involves sequential coupling of o-bromoiodobenzenes with …
Number of citations: 272 0-pubs-acs-org.brum.beds.ac.uk
T Kitamura, K Morita, H Nakamori… - The Journal of Organic …, 2019 - ACS Publications
A new synthetic method for [1]benzothieno[3,2-b][1]benzothiophene derivatives (BTBTs) was developed. The present method consists of iodocyclization of 1,2-bis(2-methylthiophenyl)…
Number of citations: 21 0-pubs-acs-org.brum.beds.ac.uk
D Yue, RC Larock - The Journal of Organic Chemistry, 2002 - ACS Publications
2,3-Disubstituted benzo[b]thiophenes have been prepared in excellent yields via coupling of terminal acetylenes with commercially available o-iodothioanisole in the presence of a …
Number of citations: 322 0-pubs-acs-org.brum.beds.ac.uk
TP Sura, DWH MacDowell - The Journal of Organic Chemistry, 1993 - ACS Publications
Cope rearrangements in the benzo[b]thiophene series Page 1 4360 J. Org. Chem. 1993,58, 4360-4369 Cope Rearrangements in the Benzo[6]thiophene Series* Tushar P. Sura and …
Number of citations: 15 0-pubs-acs-org.brum.beds.ac.uk
L Beltran, C Gálvez, M Prats… - Journal of heterocyclic …, 1992 - Wiley Online Library
Reactivity of the 3‐halo‐2‐amino derivatives of benzo[6]thiophene 1a‐c and 2 with several ketone enolates 3–5 have been studied under photostimulated S RN 1 reaction conditions. …
S Kaya, O Ozok-Arici, A Kivrak, A Caglar, H Kivrak - Fuel, 2022 - Elsevier
An efficient methods for the synthesis of 2-(2,5-dimethylphenyl)-3-iodobenzo[b]thiophene (4) is described, and investigated its anode catalyst performance by using electrochemical …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.